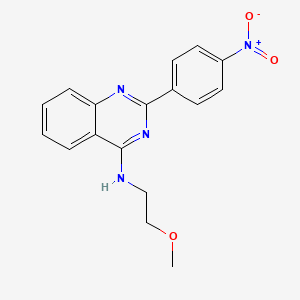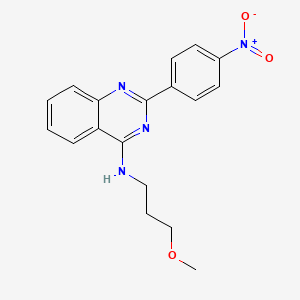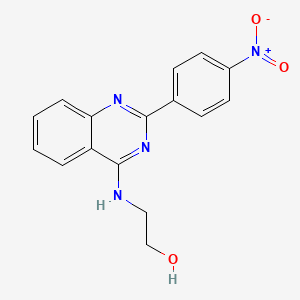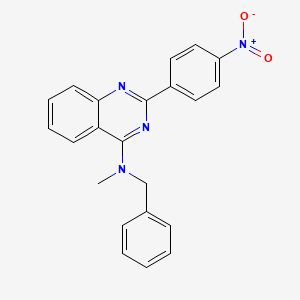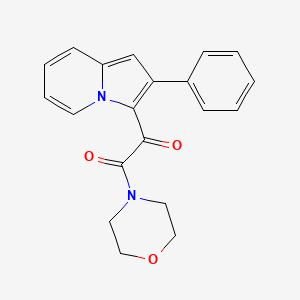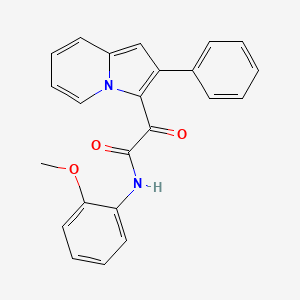![molecular formula C17H16N4O3 B3754711 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}propan-1-ol](/img/structure/B3754711.png)
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}propan-1-ol
Overview
Description
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}propan-1-ol is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}propan-1-ol typically involves multiple steps. One common synthetic route starts with the preparation of 2-(4-nitrophenyl)quinazolin-4-amine, which is then reacted with 3-chloropropan-1-ol under specific conditions to yield the desired product . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}propan-1-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its antimicrobial and anticancer effects. The nitrophenyl group plays a crucial role in its activity by facilitating the binding to target sites and disrupting normal cellular functions .
Comparison with Similar Compounds
3-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}propan-1-ol can be compared with other quinazoline derivatives such as:
2-(4-Nitrophenyl)quinazolin-4-amine: Similar in structure but lacks the propanol group, affecting its solubility and reactivity.
3-(Benzylideneamino)-2-(4-nitrophenyl)quinazolin-4(3H)-one: Another derivative with different substituents, leading to variations in biological activity and applications.
Properties
IUPAC Name |
3-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-11-3-10-18-17-14-4-1-2-5-15(14)19-16(20-17)12-6-8-13(9-7-12)21(23)24/h1-2,4-9,22H,3,10-11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWSRZPAYYPGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2,5-Dimethylphenoxy)-4-oxochromen-7-yl] 4-phenylbenzoate](/img/structure/B3754633.png)
![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B3754653.png)
![2-(4-CHLOROPHENYL)-3-{2-[2-(2-METHOXY-4-METHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3754654.png)
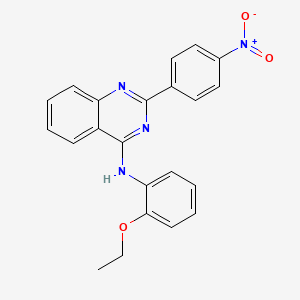

![2-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B3754688.png)
![N1,N1-DIMETHYL-N4-[2-(4-NITROPHENYL)QUINAZOLIN-4-YL]BENZENE-1,4-DIAMINE](/img/structure/B3754693.png)
